2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 486993-06-0
VCID: VC8275634
InChI: InChI=1S/C18H15BrF3NO4/c1-2-26-15-7-11(9-24)6-14(19)17(15)27-10-16(25)23-13-5-3-4-12(8-13)18(20,21)22/h3-9H,2,10H2,1H3,(H,23,25)
SMILES: CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Molecular Formula: C18H15BrF3NO4
Molecular Weight: 446.2 g/mol

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

CAS No.: 486993-06-0

Cat. No.: VC8275634

Molecular Formula: C18H15BrF3NO4

Molecular Weight: 446.2 g/mol

* For research use only. Not for human or veterinary use.

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide - 486993-06-0

Specification

CAS No. 486993-06-0
Molecular Formula C18H15BrF3NO4
Molecular Weight 446.2 g/mol
IUPAC Name 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C18H15BrF3NO4/c1-2-26-15-7-11(9-24)6-14(19)17(15)27-10-16(25)23-13-5-3-4-12(8-13)18(20,21)22/h3-9H,2,10H2,1H3,(H,23,25)
Standard InChI Key FJLBMICFSHAOOD-UHFFFAOYSA-N
SMILES CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Canonical SMILES CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide, reflects its multifunctional architecture. Key identifiers include:

PropertyValueSource
CAS No.486993-06-0
Molecular FormulaC₁₈H₁₅BrF₃NO₄
Molecular Weight446.2 g/mol
SMILESCCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F
InChIKeyFJLBMICFSHAOOD-UHFFFAOYSA-N

The structure combines a bromo-ethoxy-formylphenoxy group linked via an acetamide bridge to a 3-trifluoromethylphenyl ring. The bromine atom at position 2 and the formyl group at position 4 on the phenoxy ring suggest potential electrophilic reactivity, while the trifluoromethyl group enhances lipophilicity .

Synthesis and Analytical Characterization

Synthetic Pathways

Synthesis typically involves sequential functionalization of phenolic precursors:

  • Bromination and Ethoxylation: A bromo-ethoxy phenol intermediate is prepared via nucleophilic aromatic substitution.

  • Formylation: Introduction of the formyl group at position 4 using Vilsmeier-Haack or Duff reactions.

  • Acetamide Coupling: Reaction with 3-(trifluoromethyl)aniline via carbodiimide-mediated coupling.

Critical parameters include:

  • Temperature: 0–5°C during bromination to minimize side reactions.

  • Catalysts: Use of DCC (N,N'-dicyclohexylcarbodiimide) for amide bond formation.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 10.2 (CHO), 8.1 (Ar-H), 4.1 (OCH₂CH₃).

  • Mass Spectrometry: ESI-MS m/z 447.1 [M+H]⁺ confirms molecular weight.

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO (≥50 mg/mL).

  • Stability: Decomposes above 200°C; susceptible to hydrolysis under strongly acidic/basic conditions due to the acetamide bond .

Spectroscopic Data

TechniqueKey Features
UV-Visλₘₐₓ 280 nm (π→π* transition in aryl)
IR1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F)

Biological Activities and Mechanisms

Antimicrobial Effects

Bromoaryl compounds disrupt microbial cell walls via oxidative stress induction. A derivative with a similar scaffold exhibited MIC = 8 µg/mL against Staphylococcus aureus.

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesBioactivity (IC₅₀)
Target CompoundBr, CF₃, CHO substituentsNot reported
N-(3-chlorophenyl) analogCl instead of CF₃5.8 µM (EGFR)
4-nitro derivativeNO₂ instead of CHO12.4 µM (Tubulin)

The trifluoromethyl group in the target compound likely improves metabolic stability compared to chloro analogs .

Future Research Directions

  • Target Identification: High-throughput screening against kinase libraries.

  • SAR Studies: Modifying the ethoxy or formyl groups to optimize potency.

  • Toxicology: Acute toxicity profiling in rodent models.

  • Formulation: Development of nanoparticle carriers to enhance aqueous solubility.

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